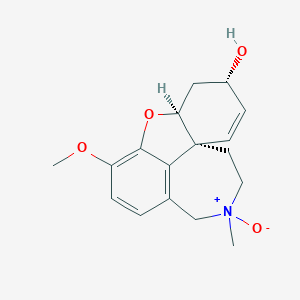

Epi-galanthamine N-Oxide

Description

Overview of Amaryllidaceae Alkaloids and their Pharmacological Significance

The Amaryllidaceae family, comprising approximately 75-80 genera and over 1100-1600 species, is a significant source of structurally diverse alkaloids. rsc.orgscielo.br These plants are distributed throughout the tropical and warm temperate regions of the world. rsc.org Since the initial isolation of lycorine, more than 600 Amaryllidaceae alkaloids have been identified, which are unique to the Amaryllidoideae subfamily. mdpi.commdpi.com These alkaloids are derived from a common precursor, 4′-O-methylnorbelladine, which is formed from L-phenylalanine and L-tyrosine. uptc.edu.corsc.org The subsequent oxidative coupling of this precursor leads to a variety of structural skeletons. uptc.edu.co

The structural diversity of these compounds results in a wide spectrum of biological and pharmacological activities. mdpi.com Extensive research has demonstrated that Amaryllidaceae alkaloids possess properties including acetylcholinesterase (AChE) inhibitory, antitumor, antiviral, antibacterial, antifungal, antimalarial, and analgesic effects. rsc.orgscielo.bruptc.edu.co Galantamine is the most prominent alkaloid from this family, recognized for its potent inhibition of acetylcholinesterase and its use in the palliative treatment of Alzheimer's disease. scielo.brmdpi.comuptc.edu.cofrontiersin.org Other notable alkaloids like lycorine, narciclasine, and pancratistatin (B116903) have shown significant cytotoxic and antitumor activities. mdpi.com

Table 1: Major Types of Amaryllidaceae Alkaloids and Their Associated Pharmacological Activities

| Alkaloid Type | Representative Alkaloids | Key Pharmacological Activities |

|---|---|---|

| Galanthamine-type | Galantamine, Lycoramine, Narwedine | Acetylcholinesterase (AChE) inhibition, neuroprotective effects. mdpi.comrsc.orgnih.gov |

| Lycorine-type | Lycorine, Narciclasine, Pancratistatin | Antitumor, cytotoxic, antiviral. rsc.orgmdpi.com |

| Haemanthamine-type | Haemanthamine, Crinine | Antitumor, antiviral. rsc.orguptc.edu.co |

| Tazettine-type | Tazettine, Pretazettine | Acetylcholinesterase (AChE) inhibition. uptc.edu.comonash.edu |

| Homolycorine-type | Homolycorine | Cytotoxic. mdpi.com |

| Montanine-type | Montanine | Analgesic. rsc.org |

Contextualization of Epi-galanthamine N-Oxide within the Galantamine Alkaloid Family

The galantamine alkaloid family includes the parent compound, galantamine, and its close relatives such as narwedine and lycoramine. rsc.org Galantamine is a tertiary alkaloid that can be extracted from the bulbs and flowers of various Amaryllidaceae plants, including species of Galanthus (snowdrop), Narcissus (daffodil), and Leucojum (snowflake), or it can be produced synthetically. nih.govwikipedia.orgub.edu Its structure features a tetracyclic scaffold. rsc.org

Epi-galanthamine is a stereoisomer, or epimer, of galantamine. wikipedia.orgchim.it The two compounds differ in the spatial orientation of the hydroxyl group on the C-6 carbon. wikipedia.orgrsc.org During the synthesis or reduction of narwedine, both galanthamine (B1674398) and epi-galanthamine can be formed. wikipedia.orgchim.itrsc.org

This compound is identified as a major metabolite of epigalanthamine. scbt.com It is the N-oxide derivative of epi-galanthamine, meaning an oxygen atom is bonded to the nitrogen atom of the tertiary amine in the molecule's core structure. synzeal.comkmpharma.in The metabolic pathways of galantamine include epimerization to form epigalantamine (B192827), which can then undergo further transformation to metabolites like Epigalantamine N-oxide. drugbank.com While research into the specific biological activities of this compound is limited, studies on the related compound, galanthamine N-oxide, have shown it to be an inhibitor of acetylcholinesterase, though significantly less potent than galantamine itself. researchgate.netcaymanchem.com Some research has also indicated that modifications to the nitrogen atom in galantamine, such as in galanthamine N-oxide, can lead to inactivity in cytotoxicity assays. mdpi.com

Table 2: Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 366485-18-9 | scbt.comkmpharma.inaxios-research.comclinisciences.comclearsynth.com |

| Molecular Formula | C₁₇H₂₁NO₄ | scbt.comsynzeal.comkmpharma.inaxios-research.comclinisciences.com |

| Molecular Weight | ~303.36 g/mol | scbt.comkmpharma.inaxios-research.com |

| Chemical Name | (4aS,6S,8aS)-4a,5,9,10,11,12-Hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef] nih.govbenzazepin-6-ol 11-oxide | clinisciences.com |

Structure

3D Structure

Properties

IUPAC Name |

(1S,12S,14S)-9-methoxy-4-methyl-4-oxido-11-oxa-4-azoniatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4/c1-18(20)8-7-17-6-5-12(19)9-14(17)22-16-13(21-2)4-3-11(10-18)15(16)17/h3-6,12,14,19H,7-10H2,1-2H3/t12-,14+,17+,18?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LROQBKNDGTWXET-XWKQXMNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1(CC[C@@]23C=C[C@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC)O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650138 | |

| Record name | (4aS,6S,8aS)-3-Methoxy-11-methyl-11-oxo-5,6,9,10,11,12-hexahydro-4aH-11lambda~5~-[1]benzofuro[3a,3,2-ef][2]benzazepin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

366485-18-9 | |

| Record name | Epigalantamine N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0366485189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4aS,6S,8aS)-3-Methoxy-11-methyl-11-oxo-5,6,9,10,11,12-hexahydro-4aH-11lambda~5~-[1]benzofuro[3a,3,2-ef][2]benzazepin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPIGALANTAMINE N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5BRJ2JZF7W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence, Chemotaxonomy, and Isolation

Distribution in Amaryllidaceae Species

Epi-galanthamine N-oxide is an alkaloid found within the Amaryllidaceae family, a group of flowering plants known for producing a wide array of these nitrogen-containing compounds. sci-hub.se The presence of such alkaloids is a key chemotaxonomic feature of the Amaryllidoideae subfamily. sci-hub.se

This compound has been identified in several genera of the Amaryllidaceae family. Research has documented its presence in the following:

Chlidanthus: Found in Chlidanthus fragrans, an endemic Mexican species. mdpi.com

Crinum: Identified in species such as Crinum latifolium and Crinum erubescens. researchgate.netresearchgate.net

Galanthus: Detected in various snowdrop species. nih.gov

Lycoris: Reported in Lycoris radiata, Lycoris incarnata, and Lycoris sanguinea. nih.govresearchgate.netnih.gov

Narcissus: Isolated from daffodils, with its presence noted in various cultivars. researchgate.net

Table 1: Genera and Species Containing this compound

| Genus | Species |

| Chlidanthus | fragrans |

| Crinum | latifolium, erubescens |

| Galanthus | various species |

| Lycoris | radiata, incarnata, sanguinea |

| Narcissus | various cultivars |

The alkaloid content, including that of this compound, can vary significantly both between different species (interspecific) and within the same species (intraspecific). nih.govresearchgate.net This variability is influenced by a range of factors, including the plant's genetic makeup, geographical location, and developmental stage. nih.govub.edu For instance, studies on Galanthus elwesii have demonstrated notable differences in alkaloid patterns among various populations. nih.gov Similarly, the galanthamine (B1674398) content in Narcissus tazetta has been shown to differ between populations from various locations. researchgate.net This natural variation in alkaloid profiles is a critical consideration for the commercial extraction of these compounds. ub.edu

Identification in Specific Genera and Species

Biosynthetic Origin and Chemoecological Role within Plant Systems

The biosynthesis of this compound begins with the amino acids phenylalanine and tyrosine, which are precursors to the core Amaryllidaceae alkaloid structure. google.com A key intermediate, 4'-O-methylnorbelladine, is formed and subsequently undergoes a series of enzymatic reactions, including phenol (B47542) oxidative coupling, to create the galanthamine skeleton. sci-hub.sescispace.com this compound is then formed through the oxidation of epi-galanthamine. sci-hub.se

From a chemoecological perspective, Amaryllidaceae alkaloids serve as a defense mechanism for the plants. mdpi.com These compounds can deter herbivores and protect against pathogens, contributing to the plant's survival. The diversity of alkaloids within a single plant likely provides a broad spectrum of protection.

Extraction and Purification Methodologies from Plant Matrices

The isolation of this compound from plant material involves several steps to extract and purify the compound.

A common method for extracting Amaryllidaceae alkaloids is through the use of organic solvents. umlub.pl The plant material, typically the bulbs, is dried, ground, and then extracted with a solvent such as methanol (B129727) or ethanol, often with the addition of an acid to improve the solubility of the alkaloids. nih.gov This is followed by a liquid-liquid extraction process to separate the alkaloids from other plant components. nih.govmdpi.com The crude alkaloid extract can then be further purified. Newer, "green" extraction methods using natural deep eutectic solvents (NADES) are also being explored as more environmentally friendly alternatives to traditional organic solvents. nih.govthieme-connect.com

Solid-phase extraction (SPE) is a chromatographic technique frequently used to clean up and concentrate alkaloid extracts. umlub.plscielo.br This method can effectively separate alkaloids from other compounds in the extract, leading to a purer sample for analysis or further processing. scielo.br For example, SPE has been successfully used in the analysis of alkaloids from Narcissus confusus. nih.govuniversiteitleiden.nl The combination of SPE with other chromatographic techniques, such as high-performance liquid chromatography (HPLC), allows for the precise quantification of individual alkaloids. nih.gov

Biosynthesis and Biotransformation

Endogenous Biosynthesis of Epigalantamine (B192827) and Related Alkaloids

The formation of epigalantamine is a multi-step process that originates from common amino acid precursors and involves a key structural rearrangement. This pathway is shared with other Amaryllidaceae alkaloids, such as galanthamine (B1674398). nih.govrsc.org

The biosynthetic journey to epigalantamine begins with the amino acids L-phenylalanine and L-tyrosine. nih.govfrontiersin.org L-phenylalanine provides the catechol portion, while L-tyrosine contributes the other half of the initial key intermediate. google.com Through a series of enzymatic reactions, these amino acids are converted into 3,4-dihydroxybenzaldehyde (B13553) and tyramine (B21549), respectively. nih.govfrontiersin.org

The condensation of 3,4-dihydroxybenzaldehyde and tyramine forms a Schiff base, which is then reduced to yield norbelladine (B1215549), the first alkaloid intermediate in this pathway. nih.govgoogle.com Norbelladine is a crucial branching point and has been shown through radiolabeling studies to be incorporated into all major types of Amaryllidaceae alkaloids, including galanthamine. nih.govgoogle.com

Following its formation, norbelladine undergoes O-methylation by the enzyme norbelladine 4'-O-methyltransferase (N4OMT) to produce 4'-O-methylnorbelladine. nih.govplos.org This compound is a universal substrate for the biosynthesis of galanthamine, lycorine, and haemanthamine-type alkaloids, making it a pivotal intermediate. nih.govresearchgate.net The feeding of 4'-O-methylnorbelladine to Leucojum aestivum (summer snowflake) cultures has been shown to significantly increase the production of both galanthamine and lycorine. researchgate.net

Table 1: Key Precursors and Intermediates in Epigalantamine Biosynthesis

| Compound | Precursor(s) | Key Transformation | Resulting Product |

|---|---|---|---|

| Norbelladine | 3,4-dihydroxybenzaldehyde and Tyramine | Condensation and reduction | Norbelladine |

| 4'-O-methylnorbelladine | Norbelladine | O-methylation by N4OMT | 4'-O-methylnorbelladine |

A critical step in the formation of the characteristic tetracyclic structure of galanthamine and its epimer is the intramolecular phenol (B47542) oxidative coupling of 4'-O-methylnorbelladine. acs.orgchim.it This reaction, likely catalyzed by a cytochrome P-450 dependent enzyme, proceeds in an ortho-para fashion, linking the two aromatic rings. rsc.orgchim.it This coupling creates the central carbon-carbon bond, simultaneously generating a quaternary carbon center and the azepine ring system. rsc.org

This oxidative coupling results in a highly reactive dienone intermediate. chim.it The formation of the final tetracyclic scaffold is then completed by a spontaneous intramolecular oxa-Michael addition of the phenolic hydroxyl group to the quinoid system. rsc.org This key reaction is not only central to the biosynthesis of galanthamine-type alkaloids but is also a pivotal step in the formation of other alkaloid families, such as morphine and related opioids, which also undergo a similar cytochrome P-450-mediated oxidative coupling. acs.orgchim.it Synthetic strategies have been developed to mimic this crucial biosynthetic step using reagents like hypervalent iodine(III). acs.org

Following the phenol oxidative coupling and subsequent cyclization, the resulting intermediate is N-demethylnarwedine. plos.orgresearchgate.net This ketone is then reduced to form N-demethylgalanthamine. plos.orgresearchgate.net The final step in the biosynthesis of galanthamine is the N-methylation of N-demethylgalanthamine. plos.orgresearchgate.net Epigalantamine is an epimer of galanthamine, meaning it has a different stereochemical configuration at one of its chiral centers. drugbank.comresearchgate.net Its formation can occur during the reduction of the ketone intermediate, which can lead to a mixture of both galantamine and epigalantamine. chim.itresearchgate.net

Phenol Oxidative Coupling Mechanisms and their Role in Alkaloid Skeleton Formation

Metabolic N-Oxidation Pathways

Once formed or administered, galanthamine and its related compounds, including epigalantamine, undergo metabolism in the human body. One of the significant metabolic pathways is N-oxidation.

Epi-galanthamine N-Oxide is recognized as a major metabolite of epigalantamine. scbt.com This transformation involves the enzymatic addition of an oxygen atom to the tertiary nitrogen atom within the epigalantamine structure. While specific enzymes responsible for the N-oxidation of epigalantamine have not been extensively detailed in the provided search results, the process is analogous to the well-documented N-oxidation of galantamine.

The metabolism of the closely related compound, galantamine, is well-studied and provides significant insight into the likely metabolic fate of epigalantamine. In humans, approximately 75% of a galantamine dose is metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. wikipedia.orgnih.gov

Specifically, the formation of galantamine-N-oxide is mediated by the CYP3A4 isoenzyme. drugbank.comfda.govnih.gov This is one of the major metabolic pathways for galantamine, alongside O-demethylation, which is carried out by another CYP isoenzyme, CYP2D6. fda.govresearchgate.net In vitro studies have confirmed that CYP3A4 and CYP2D6 are the principal enzymes involved in galantamine's metabolism. fda.govupce.cz The N-oxidation pathway leads to the formation of a distinct metabolite from those produced by demethylation or other conjugation reactions. drugbank.comdrugbank.com Given the structural similarity between galantamine and epigalantamine, it is highly probable that CYP3A4 is also the primary enzyme responsible for the N-oxidation of epigalantamine to form this compound.

Table 2: Cytochrome P450 Involvement in Galantamine Metabolism

| Enzyme | Metabolic Pathway | Resulting Metabolite |

|---|---|---|

| CYP3A4 | N-oxidation | Galantamine-N-oxide |

| CYP2D6 | O-demethylation | O-desmethyl-galantamine |

Comparative Metabolic Profiles in Experimental Animal Models (e.g., rats, dogs)

The biotransformation of galantamine and its related compounds has been investigated in several animal models, providing insights into the metabolic pathways, including the formation of this compound. Studies in rats and dogs have been particularly important in elucidating the comparative metabolic profiles.

The metabolism of galantamine is complex, involving multiple pathways such as O-demethylation, N-demethylation, glucuronidation, epimerization, and N-oxidation. researchgate.netnih.gov The formation of galanthamine N-oxide is primarily mediated by the cytochrome P450 enzyme CYP3A4. drugbank.comupce.cznih.gov Epimerization leads to the formation of epi-galanthamine, which is also subject to further metabolic conversions. researchgate.netnih.govdrugbank.com this compound is recognized as a major metabolite of epi-galanthamine. scbt.com

In comparative studies, the excretion of galantamine and its metabolites occurs predominantly through urine in both rats and dogs. researchgate.netnih.gov After oral administration of radiolabeled galantamine, the excretion of radioactivity was found to be rapid and nearly complete within 96 hours for all species studied. researchgate.netnih.gov

Research on the metabolism of orally administered ³H-labeled galantamine in rats and dogs has provided quantitative data on the excretion of various metabolites. These studies highlight the species-specific differences in the metabolic pathways.

A study involving the administration of galantamine to rats and dogs identified several key metabolites. In rats, a notable finding was the absence of galantamine N-oxide in liver tissue extracts, although it was identified in standard samples. upce.cz This suggests that in rats, the N-oxidation pathway for galantamine may be minor in the liver or that the resulting N-oxide is rapidly cleared or further metabolized. upce.cz The major metabolic routes for galantamine in rats and dogs include O-demethylation, N-demethylation, N-oxidation, and epimerization. researchgate.netnih.gov

The following table summarizes the urinary excretion of galantamine and its primary metabolites in male rats and male dogs over a 48-hour period, expressed as a percentage of the administered dose.

Table 1: Cumulative Urinary Excretion of Galantamine and its Metabolites (% of Dose) in Male Rats and Male Dogs (0-48h)

| Compound | Male Rat | Male Dog |

|---|---|---|

| Unchanged Galantamine | 18.9% | 10.6% |

| Galantamine Glucuronide | 5.5% | 22.3% |

| O-desmethyl-galantamine | 1.9% | 1.1% |

| O-desmethyl-galantamine Glucuronide | 10.1% | 1.1% |

| Norgalanthamine | 1.1% | 10.1% |

| Galantamine N-oxide | 2.6% | 4.8% |

| Epigalanthamine | 1.5% | 0.4% |

| Total Identified in Urine | 41.6% | 50.4% |

Data sourced from Mannens et al. (2002) researchgate.net

This data indicates that N-oxidation to form galantamine N-oxide occurs in both species, with a higher percentage of the dose being excreted as this metabolite in dogs compared to rats. researchgate.net Given that epi-galanthamine is a known metabolite, it is plausible that it undergoes a similar N-oxidation to form this compound, although specific quantitative data for this particular metabolite is not detailed in these comparative studies. However, the presence of epigalantamine and the activity of N-oxidation pathways in both species support the likely formation of this compound. researchgate.netdrugbank.comscbt.com

Another study highlighted that in dogs, the exposure to the active metabolite norgalantamine was significantly higher than in other species, reaching approximately 75% of the galantamine exposure at steady-state. nih.gov This underscores the notable species-specific differences in galantamine metabolism. While this study focused on norgalantamine, it reinforces the principle that metabolic pathways can vary significantly between animal models.

Chemical Synthesis and Analogues

Synthetic Approaches to Epigalantamine (B192827) (Precursor)

The creation of the complex, tetracyclic framework of galanthamine-type alkaloids is a significant challenge in organic synthesis. rsc.org This has spurred the development of numerous innovative strategies.

The earliest and most fundamental approach to synthesizing the galanthamine (B1674398) core structure mimics its proposed biosynthetic pathway in plants. chim.it This strategy hinges on an intramolecular oxidative phenol (B47542) coupling of a norbelladine (B1215549) derivative.

In their pioneering 1962 synthesis, Barton and Kirby demonstrated this principle. rsc.orgchim.it They utilized potassium ferricyanide (B76249) (K₃Fe(CN)₆) as an oxidant to induce the key coupling reaction. rsc.org This biomimetic approach successfully formed the characteristic tetracyclic skeleton. However, the subsequent reduction of the intermediate, narwedine, with lithium aluminum hydride (LiAlH₄) produced a mixture of both (±)-galanthamine and its C-6 epimer, (±)-epigalantamine. rsc.orgchim.it This seminal work not only achieved the first total synthesis but also established a common route through which epigalantamine is generated alongside galanthamine.

More recent advancements have refined this biomimetic concept. Anodic oxidative coupling, an electrochemical method, has been successfully applied to the total synthesis of (−)-galanthamine, offering a more sustainable alternative to stoichiometric metal oxidants. rsc.org

Beyond the biomimetic approach, a diverse array of total synthesis strategies has been developed to construct the challenging galanthamine framework, which consists of aromatic A, heterocyclic B, cyclohexenol (B1201834) C, and azepine D rings. rsc.org The primary challenge often lies in the construction of the spiro quaternary carbon center. chim.itresearchgate.net These strategies provide access to the core structure from which epigalantamine can be derived.

A variety of powerful chemical reactions have been employed as key steps in these syntheses. These include transition metal-catalyzed reactions, rearrangement reactions, and various cycloadditions. A summary of notable strategies is presented below.

| Synthetic Strategy | Key Reaction(s) | Proponent(s) | Description |

| Heck Reaction | Intramolecular Heck Cyclization | Trost, Guillou | Used to construct the tricyclic core and the quaternary center. rsc.orgwikipedia.org |

| Alder-Ene / Diels-Alder | Diels-Alder Reaction, Intramolecular Alder-Ene (IMAE) | Banwell | A Diels-Alder reaction forms the aromatic A ring, while an IMAE reaction constructs the heterocyclic B ring and the quaternary center. rsc.org |

| Rearrangement Reactions | Semipinacol Rearrangement, Johnson-Claisen Rearrangement | Tu, Bisai | These rearrangements are used to strategically construct key structural features, including the all-carbon quaternary center. rsc.org |

| Ring-Closing Metathesis (RCM) | Enyne RCM, Heck Reaction | Brown | An RCM reaction is used to form the C ring, followed by an intramolecular Heck reaction to generate the tricyclic system. rsc.org |

| Cascade Reactions | Double Michael Addition, Dieckmann Condensation | Ishikawa | A domino reaction sequence establishes the C-ring and the crucial quaternary center in a highly efficient manner. chim.it |

| Organocatalysis | Asymmetric Michael Addition | Fan | An organocatalyzed asymmetric conjugate addition is used to set the stereochemistry of the quaternary carbon center. chim.it |

These varied approaches highlight the modularity and creativity in modern organic synthesis, providing multiple pathways to access the essential galanthamine and epigalanthamine skeletons.

Chemo-enzymatic synthesis combines the selectivity of biocatalysts with the versatility of traditional organic chemistry to create efficient synthetic routes. rsc.orgresearchgate.net This has proven to be a powerful strategy for producing galanthamine precursors.

One prominent approach, developed by Saladino and coworkers, employs a laccase enzyme in conjunction with the redox mediator 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). rsc.orgresearchgate.netrsc.org The laccase/TEMPO system catalyzes the critical biomimetic para-ortho oxidative radical coupling of a norbelladine derivative. rsc.orgresearchgate.net This enzymatic step proceeds under mild conditions, using air as the oxidant, which represents an environmentally favorable alternative to chemical oxidants. rsc.orgrsc.org The reaction produces a key spirocyclohexadienone intermediate that is then chemically converted to complete the synthesis of galanthamine. rsc.orgresearchgate.net

Another strategy involves the use of microbial dioxygenase enzymes. For example, the chemoenzymatic dihydroxylation of arenes by microorganisms can produce versatile chiral building blocks that have been utilized in the synthesis of galanthamine. researchgate.net Furthermore, research into the biosynthetic pathway has identified the specific cytochrome P450 enzymes responsible for the key oxidative coupling step, opening the door for future production in engineered microbial systems. frontiersin.org

| Enzymatic Approach | Enzyme Class | Key Transformation | Research Group |

| Mediated Oxidative Coupling | Laccase (Oxidoreductase) | Intramolecular oxidative coupling of a norbelladine derivative. rsc.orgrsc.org | Saladino |

| Arene Dihydroxylation | Dioxygenase | Microbial dihydroxylation of an aromatic precursor to create a chiral intermediate. researchgate.net | Hudlicky |

| Biosynthesis in Heterologous Systems | Cytochrome P450 | In-vivo oxidative coupling of 4'-O-methylnorbelladine. frontiersin.org | Multiple |

Total Synthesis Strategies for Related Galanthamine-Type Alkaloids

Chemical Derivatization to Epi-galanthamine N-Oxide

This compound is a derivative of epigalantamine where the tertiary nitrogen atom of the azepine ring has been oxidized. The chemical transformation from a tertiary amine to an N-oxide is a standard and well-established reaction in organic chemistry.

The synthesis involves the direct oxidation of the nitrogen atom in epigalantamine. This is typically achieved using an oxidizing agent such as hydrogen peroxide (H₂O₂) or, more commonly, a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA). The lone pair of electrons on the nitrogen atom attacks the electrophilic oxygen of the peroxide, leading to the formation of the N-oxide bond and releasing a molecule of water or the corresponding carboxylic acid. The existence of this compound as a distinct chemical entity is confirmed in chemical catalogs. synzeal.com

Synthesis of Structurally Related N-Oxide Analogues for Research

The synthesis of structurally related N-oxide analogues follows a similar two-stage logic: first, the synthesis of a galanthamine analogue, followed by N-oxidation. A wide variety of galanthamine analogues have been created for research, primarily to explore structure-activity relationships. nih.gov These include:

N-norgalanthamine: The demethylated analogue of galanthamine. researchgate.net

Open D-ring analogues: Compounds where the seven-membered azepine ring has been cleaved. nih.gov

N-alkyl galanthamine derivatives: Analogues where the methyl group on the nitrogen is replaced with other alkyl chains. google.com

Each of these precursors, which contains a tertiary amine, can be converted to its corresponding N-oxide derivative using the standard oxidation methods described in section 4.2. Patents describe general formulas for galanthamine derivatives that include a wide range of substituents, providing a vast chemical space for the potential synthesis of novel N-oxide analogues for further investigation. google.com

Analytical Methodologies for Characterization and Quantification

Chromatographic Separation Techniques

Chromatography is a fundamental tool for separating Epi-galanthamine N-Oxide from its parent compound, galanthamine (B1674398), and other related metabolites. nih.gov This separation is crucial for accurate quantification and identification.

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the analysis of galanthamine and its metabolites, including the N-oxide form. nih.govupce.cz A reversed-phase HPLC method has been developed for the simultaneous determination of galantamine and its phase I metabolites. nih.gov This method often employs a C18 or a specialized column like the Discovery HS F5. upce.czresearchgate.net

For detection, multiple modes can be utilized. UV photodiode-array detection allows for the acquisition of UV spectra of the separated compounds, aiding in their identification. nih.govupce.cz Fluorescence detection offers high sensitivity for quantification, with typical excitation and emission wavelengths around 280 nm and 310 nm, respectively. nih.govupce.cz The combination of HPLC with these detectors provides a robust platform for analyzing this compound in complex samples. upce.cz

A study detailed an HPLC method for the determination of galanthamine and its metabolites in rat liver tissue, demonstrating the applicability of this technique in biological matrices. upce.cz While the study successfully identified galantamine N-oxide in standard samples, it was not detected in the rat liver tissue extracts under the specific experimental conditions. upce.cz

Table 1: HPLC Parameters for Galanthamine Metabolite Analysis

| Parameter | Details |

|---|---|

| Column | Discovery HS F5 (150 mm × 4.6 mm I.D., 5 µm) |

| Mobile Phase | Linear gradient elution |

| Flow Rate | 1 mL/min |

| Detection | UV Photodiode-Array (200–600 nm), Fluorescence (λex = 280 nm / λem = 310 nm) |

| Internal Standard | Codeine |

This table is based on a developed bioanalytical method for galantamine and its metabolites. upce.cz

Ultra-Performance Liquid Chromatography (UPLC) represents an advancement over traditional HPLC, offering higher resolution, speed, and sensitivity. researchgate.net UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), leading to more efficient separations. researchgate.net While specific UPLC methods solely for this compound are not extensively detailed in the provided context, the principles of UPLC make it a highly suitable technique for the analysis of this compound, especially when dealing with complex mixtures or when high throughput is required. researchgate.netmdpi.com The enhanced separation power of UPLC can be particularly advantageous in resolving isomeric compounds like galanthamine and epi-galanthamine and their respective N-oxides. researchgate.net

Gas Chromatography (GC) is another powerful separation technique that has been applied to the analysis of galanthamine-type alkaloids. researchgate.net However, GC analysis of certain alkaloids, particularly N-oxide forms, can be challenging due to their thermal instability. ub.edu N-oxide compounds are known to be unstable under the high temperatures typically used in GC, which can lead to degradation and inaccurate results. ub.edunih.gov Despite this limitation, GC coupled with mass spectrometry (GC-MS) has been successfully used for the analysis of other galanthamine-type alkaloids, demonstrating good peak shape and efficient separation for many compounds within this class. nih.govresearchgate.net For the analysis of this compound, derivatization might be necessary to improve its volatility and thermal stability, or alternative, softer ionization techniques would be required.

Ultra-Performance Liquid Chromatography (UPLC)

Mass Spectrometric Identification and Quantification

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of this compound. It is often coupled with a chromatographic system (LC-MS or GC-MS) to provide both separation and identification.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like this compound. ub.edu In positive-ion ESI-MS, this compound (with a molecular weight of 303.35 g/mol ) would be expected to produce a prominent protonated molecule [M+H]+ at an m/z of approximately 304. scbt.comupce.cz

One study reported the positive-ion ESI-MS spectrum of galantamine N-oxide, showing a base peak at m/z 304 [M+H]+. upce.cz Other observed ions included m/z 607 [2M+H]+, m/z 231 [M+H-CH2CHNH(CH3)O]+, and m/z 213 [M+H-CH2CHNH(CH3)O-H2O]+. upce.cz This fragmentation pattern provides valuable structural information. ESI-MS is a key component in many LC-MS methods developed for the analysis of galanthamine and its metabolites. nih.gov

Tandem Mass Spectrometry (MS/MS) provides an additional layer of specificity and structural information by subjecting a selected precursor ion (e.g., the [M+H]+ ion of this compound) to collision-induced dissociation (CID) to generate product ions. The resulting fragmentation pattern is highly specific to the compound's structure and can be used for unambiguous identification and quantification, even in complex matrices. ub.edu

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. ub.edunih.gov This capability is crucial for confirming the identity of unknown compounds and for differentiating between isobaric species (compounds with the same nominal mass but different elemental compositions). The combination of UPLC with HRMS offers a powerful platform for metabolomic studies and the comprehensive analysis of complex alkaloid profiles in plant extracts. mdpi.com While specific MS/MS fragmentation data for this compound is not detailed in the provided results, the techniques of tandem and high-resolution mass spectrometry are standard and essential methodologies for its definitive analysis. ub.edunih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Epi-galanthamine |

| Galanthamine |

| Galantamine N-oxide |

"In-Source" Collision-Induced Dissociation (CID) Analysis

"In-source" collision-induced dissociation (CID) is a technique used in mass spectrometry that provides structural information about analytes. This method involves inducing fragmentation of ions within the ion source of the mass spectrometer. wvu.edunih.gov It is a valuable tool for the tentative identification of compounds in complex mixtures, such as plant extracts.

In the analysis of Amaryllidaceae alkaloids, high-performance liquid chromatography (HPLC) coupled with electrospray ionization time-of-flight mass spectrometry (ESI-TOF-MS) utilizing in-source CID has been effectively used. This approach has enabled the separation and identification of various galanthamine-related compounds, including epi-galanthamine and galanthamine N-oxide, from extracts of Narcissus jonquilla 'Pipit'. researchgate.netresearchgate.net The fragmentation patterns generated through in-source CID provide characteristic fingerprints that aid in the structural elucidation of these alkaloids. researchgate.net Although galanthamine N-oxide can sometimes co-elute with other alkaloids like lycorine, it can be clearly identified using its specific extracted ion chromatogram (XIC) for the [M+H]+ peak at m/z 304.1543. researchgate.netresearchgate.net

The quality of the in-source CID TOF-mass spectra allows for the tentative structural elucidation of galanthamine-like alkaloids. researchgate.net It has been noted that in-source CID and beam-type CID can produce similar spectra under certain conditions, though in-source CID may show more background noise. wvu.edu

Matrix-Assisted Laser Desorption/Ionization-Imaging Mass Spectrometry (MALDI-IMS) for Tissue Distribution in Pre-clinical Models

Matrix-assisted laser desorption/ionization-imaging mass spectrometry (MALDI-IMS) is a powerful technique that allows for the visualization of the spatial distribution of drugs and their metabolites within tissue sections. mdpi.com This method offers high sensitivity and multiplexing capabilities, providing valuable insights into the pharmacokinetic and pharmacodynamic properties of compounds in preclinical studies. mdpi.comnih.gov

While direct studies on this compound using MALDI-IMS are not extensively documented, the technique has been successfully applied to study the distribution of the parent compound, galanthamine, in rat brains. mdpi.com In these studies, galanthamine was detected as protonated ions at m/z 288.16 [M+H]+ in brain tissue sections. mdpi.com The distribution of galanthamine was mapped across different brain regions, demonstrating the utility of MALDI-IMS in neuropharmacological research. mdpi.com This methodology could similarly be applied to map the distribution of this compound in various tissues, providing crucial information on its localization and potential sites of action or accumulation. The technique is also capable of detecting metabolites, as shown in studies with other compounds where N-oxide metabolites were successfully imaged in tissues like the brain, liver, and lungs. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including complex alkaloids like this compound. mdpi.com

Research on related Amaryllidaceae alkaloids has demonstrated the power of NMR in confirming their structures. For instance, the structures of chlidanthine and galanthamine N-oxide have been investigated using NMR. dntb.gov.uaresearchgate.net Although detailed NMR data specifically for this compound is not widely published, the methodologies used for similar compounds are directly applicable.

One-dimensional (1D) and two-dimensional (2D) NMR experiments are critical for assigning the proton (¹H) and carbon (¹³C) signals of a molecule and for determining its connectivity.

Heteronuclear Multiple Bond Correlation (HMBC): This 2D NMR experiment is used to identify long-range correlations between protons and carbons that are separated by two or three bonds. This information is vital for piecing together the carbon skeleton of a molecule.

Heteronuclear Single Quantum Coherence (HSQC): This 2D NMR experiment shows correlations between protons and the carbons to which they are directly attached.

For the structural elucidation of Amaryllidaceae alkaloids like chlidanthine, both HMBC and HSQC experiments have been used to achieve unambiguous assignments of their ¹H and ¹³C NMR spectra. dntb.gov.uaresearchgate.netnih.gov These techniques, often used in combination with other spectroscopic methods like high-resolution mass spectrometry (HR-MS), allow for the complete and accurate determination of the molecular structure. mdpi.com

Table 1: Key NMR Experiments for Structural Elucidation

| NMR Experiment | Purpose | Information Gained |

| ¹H NMR | Provides information about the proton environment in a molecule. | Chemical shifts, coupling constants, integration. |

| ¹³C NMR | Provides information about the carbon skeleton of a molecule. | Number and type of carbon atoms. |

| HMBC | Shows long-range (2-3 bond) correlations between ¹H and ¹³C nuclei. dntb.gov.uaresearchgate.net | Connectivity of the molecular framework. |

| HSQC | Shows direct (1-bond) correlations between ¹H and ¹³C nuclei. dntb.gov.uaresearchgate.net | Identifies which protons are attached to which carbons. |

Sample Preparation and Matrix Effects in Bioanalytical Assays

Effective sample preparation is a critical step in any bioanalytical assay to ensure the accuracy, precision, and sensitivity of the method. The goal is to isolate the analyte of interest from the complex biological matrix (e.g., plasma, tissue homogenates) and to minimize matrix effects that can interfere with the analysis.

Liquid-liquid extraction (LLE) is a classic sample preparation technique based on the differential partitioning of a compound between two immiscible liquid phases. The optimization of LLE protocols involves selecting appropriate solvents and adjusting the pH to maximize the recovery of the target analyte.

For the extraction of galanthamine and related alkaloids, various LLE procedures have been described. These often involve an initial acidification step to protonate the alkaloids, followed by extraction with an organic solvent after basification of the sample. ub.edu Chloroform (B151607) and toluene (B28343) have been used as extraction solvents for galanthamine. upce.cznih.gov The efficiency of the extraction is highly dependent on the pH of the aqueous phase. nih.gov

Solid-phase extraction (SPE) is a more selective and often more efficient sample preparation technique compared to LLE. Mixed-mode SPE cartridges, which contain sorbents with both reversed-phase and ion-exchange properties, are particularly useful for the extraction of basic compounds like alkaloids from biological fluids.

A bioanalytical method for the determination of galantamine and its metabolites, including epi-galanthamine, utilized mixed-mode SPE with Waters Oasis MCX cartridges for the purification of plasma and tissue homogenate samples. upce.cz This approach has also been successfully used to isolate antidementia drugs, including galantamine and its N-oxide, from human plasma. unil.ch The use of mixed-mode SPE allows for a more specific cleanup, resulting in cleaner extracts and reduced matrix effects in the subsequent chromatographic analysis. upce.cz

Table 2: Comparison of Sample Preparation Techniques

| Technique | Principle | Advantages | Disadvantages | Application to this compound |

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids. | Simple, inexpensive. | Can be labor-intensive, may use large volumes of organic solvents. | Extraction of galanthamine and related alkaloids from plant material and biological samples. ub.eduupce.cz |

| Mixed-Mode Solid-Phase Extraction (SPE) | Selective retention on a solid sorbent with dual retention mechanisms (e.g., reversed-phase and cation exchange). | High selectivity, high recovery, cleaner extracts, reduced matrix effects. | More expensive than LLE, requires method development. | Purification of galantamine and its metabolites from plasma and tissue homogenates. upce.czunil.ch |

Minimization of Artifact Formation During Extraction (e.g., N-oxide formation)

The accurate quantification and characterization of amine-containing compounds in analytical chemistry can be significantly compromised by the formation of artifacts during sample preparation. A notable example in the analysis of Amaryllidaceae alkaloids is the potential for artificial N-oxidation of tertiary amines, such as galanthamine and its epimer, epigalanthamine, leading to the erroneous detection or inflated quantification of their corresponding N-oxides, including this compound. The formation of these artifacts is not a metabolic process but a chemical transformation induced by the extraction and sample handling procedures themselves.

Several factors during the extraction process can contribute to the artifactual formation of N-oxides. The choice of solvent is a critical variable. Research has shown that the use of certain chlorinated solvents, such as chloroform and dichloromethane, as well as diethyl ether, carries a significant risk of inducing N-oxide formation. researchgate.net This risk is particularly elevated when these solvents are used in prolonged extraction methods involving heat, such as Soxhlet extraction, which can also lead to the formation of other artifacts like quaternary dichlorometho-derivatives. researchgate.net

To circumvent these issues, specific analytical methods have been developed that successfully minimize or eliminate the risk of N-oxide formation. In the context of galanthamine and its metabolites, a bioanalytical method utilizing mixed-mode solid-phase extraction (SPE) with Waters Oasis MCX cartridges has been shown to be effective. upce.cz A key validation step in this study involved adding galanthamine N-oxide to drug-free samples and confirming that the SPE procedure did not cause its conversion back to galantamine, a problem that had been reported with other types of SPE cartridges. upce.cz This demonstrates the importance of validating the entire sample preparation procedure to ensure it does not introduce analytical biases. The use of online Liquid Chromatography-Gas Chromatography (LC-GC) techniques can also reduce sample manipulation and interference from atmospheric air, thereby minimizing artifact formation. semanticscholar.org

The following tables summarize key factors related to artifact formation during the extraction of amine alkaloids and the recommended strategies for their minimization.

Table 1: Factors Contributing to Artifactual N-Oxide Formation During Extraction

| Factor | Description | Potential Outcome | Source(s) |

| Solvent Choice | Use of reactive solvents like diethyl ether, chloroform, and dichloromethane. | Formation of N-oxides and other derivatives (e.g., quaternary dichlorometho-derivatives). | researchgate.net |

| Extraction Method | Prolonged extraction times, especially when combined with heat (e.g., Soxhlet extraction). | Increased likelihood of chemical reactions leading to artifact formation. | researchgate.net |

| Sample Pretreatment | Use of certain chemical reagents for deproteinization or stabilization. | Unintentional chemical alteration of the target analyte. | nih.gov |

| Sample Storage | Slow freezing processes in specific buffer systems (e.g., sodium phosphate). | pH shifts and the creation of a reactive environment leading to artifact generation. | nih.gov |

Table 2: Recommended Methodologies to Minimize Artifact Formation

| Methodology | Description | Advantage | Source(s) |

| Solid-Phase Extraction (SPE) | Using specific, validated cartridges (e.g., Waters Oasis MCX) for sample cleanup. | Provides clean samples for analysis and has been verified not to cause N-oxide conversion. | upce.cz |

| Solvent Selection | Avoiding the use of chloroform, dichloromethane, and diethyl ether in extraction protocols. | Reduces the primary source of chemical reactants responsible for N-oxidation. | researchgate.net |

| Rapid Sample Processing | Analyzing samples as soon as possible after collection. | Minimizes the time for potential degradation or artifactual reactions to occur. | nih.govnih.gov |

| Method Validation | Spiking control samples with the N-oxide to ensure it is not converted or formed during the analytical procedure. | Confirms the inertness of the extraction and analysis method regarding the analyte of interest. | upce.cz |

| Automated Online Systems | Employing techniques like online LC-GC. | Reduces manual sample handling and exposure to atmospheric conditions that could cause oxidation. | semanticscholar.org |

Pre Clinical Pharmacological and Biochemical Investigations

In Vitro Enzyme Inhibition Studies

Epi-galanthamine N-oxide is recognized as a major metabolite of epigalanthamine. scbt.com Research indicates that galanthamine (B1674398) N-oxide, a related compound, demonstrates inhibitory activity against acetylcholinesterase (AChE). medchemexpress.commdpi.com One study found that galanthamine N-oxide inhibited electric eel acetylcholinesterase with a half-maximal effective concentration (EC50) of 26.1 µM. mdpi.com This potency was noted to be approximately five times less than that of galanthamine. mdpi.com The formation of galanthamine N-oxide is a known metabolic pathway for galanthamine, mediated by the CYP3A4 enzyme. drugbank.comnih.govnih.gov While metabolites of galanthamine, including epi-galanthamine, are generally considered to not retain clinically significant pharmacological activities, the N-oxide derivative does exhibit some level of AChE inhibition. drugbank.comnih.gov

Table 1: AChE Inhibitory Potency of Galanthamine Derivatives

| Compound | AChE Inhibitory Concentration (EC50/IC50) | Source Enzyme | Relative Potency to Galanthamine |

|---|---|---|---|

| Galanthamine N-oxide | 26.1 µM (EC50) | Electric Eel | ~5 times less potent |

| Galanthamine | - | - | Positive Control |

| Chlidanthine | 24.1 µM (EC50) | Electric Eel | ~4.6 times less potent |

Data sourced from a study on alkaloids from Zephyranthes concolor. mdpi.com

Studies have identified galanthamine N-oxide as an inhibitor of butyrylcholinesterase (BuChE). medchemexpress.com While galanthamine itself inhibits both AChE and BuChE, it displays greater selectivity for AChE. mdpi.com The inhibitory potential of this compound specifically on BuChE is an area that warrants further detailed investigation to fully characterize its selectivity profile.

Acetylcholinesterase (AChE) Inhibitory Potency and Selectivity (e.g., comparison with galantamine)

Cellular Neurobiological Activity

The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model for neuroscientific research. mednexus.org Studies have explored the neuroprotective capabilities of galanthamine and its derivatives in these cells. For instance, galanthamine has been shown to protect SH-SY5Y cells from injuries induced by various stressors. thieme-connect.com It has demonstrated the ability to shield these cells from the harmful effects of hydrogen peroxide and amyloid-beta peptides. While direct studies on this compound are limited, research on related compounds provides insights. For example, norgalanthamine was also found to protect SH-SY5Y neuroblastoma cells from damage induced by hydrogen peroxide (H2O2), amyloid-beta 25–35 (Aβ25–35), and cobalt chloride (CoCl2). thieme-connect.com

The neuroprotective effects of galanthamine are linked to several cellular pathways. It has been shown to prevent apoptosis (programmed cell death) induced by amyloid-beta, primarily through its ability to allosterically stimulate α7 nicotinic acetylcholine (B1216132) receptors (nAChRs). mdpi.com This stimulation leads to an increased density of these receptors and the expression of the anti-apoptotic protein Bcl-2 in SH-SY5Y cells. mdpi.com Furthermore, the neuroprotective action of galanthamine against oxidative stress has been associated with the activation of the PKC/PI3K/Akt signaling pathway and the induction of the antioxidant enzyme heme oxygenase-1. nih.gov While these mechanisms are established for galanthamine, the specific pathways modulated by this compound remain an area for further dedicated research.

Neuroprotective Effects in Neuronal Cell Lines (e.g., SH-SY5Y cells)

Receptor Modulation Studies

Galanthamine is known for its dual mechanism of action, which includes the inhibition of AChE and the allosteric modulation of nicotinic acetylcholine receptors (nAChRs). drugbank.comnih.gov This modulation of nAChRs enhances the release of several neurotransmitters. drugbank.com The N-oxide formation on the galanthamine structure, creating galanthamine N-oxide, results in a molecule with reduced AChE inhibitory activity compared to the parent compound. The direct modulatory effects of this compound on nAChRs and other receptors have not been extensively detailed in the available literature and represent a potential avenue for future investigation.

Allosteric Modulation of Neuronal Nicotinic Acetylcholine Receptors (nAChRs) by Related Alkaloids

The parent compound, galanthamine, is a well-documented acetylcholinesterase inhibitor and a positive allosteric modulator of neuronal nicotinic acetylcholine receptors (nAChRs). drugbank.comnih.govresearchgate.net This dual mechanism of action is central to its therapeutic effects. nih.gov Allosteric modulators bind to a site on the nAChR that is distinct from the acetylcholine binding site, causing a conformational change that potentiates the receptor's response to agonists. nih.govresearchgate.net This modulation can enhance the release of various neurotransmitters, including acetylcholine, glutamate (B1630785), and dopamine, which is thought to contribute to its cognitive-enhancing effects. nih.govnih.gov

Galanthamine and other related alkaloids from the Amaryllidaceae family have been the subject of numerous studies investigating their interaction with nAChRs. nih.govscispace.com Research has demonstrated that galanthamine potentiates nAChR-mediated cellular responses, such as increases in intracellular calcium and neurotransmitter release. researchgate.net Specifically, it has been shown to be a positive allosteric modulator for human α4β2 and α7 nAChR subtypes. nih.gov The allosteric potentiation of nAChRs by galantamine is considered a key factor in its clinical efficacy, potentially offering sustained benefits by modulating nicotinic neurotransmission. nih.gov

Structure Activity Relationship Sar and Mechanistic Insights

Impact of N-Oxidation on Biological Activity

The transformation of a tertiary amine, such as that in the galanthamine (B1674398) scaffold, into an N-oxide derivative is a significant metabolic or synthetic modification that profoundly alters its biological properties. drugbank.comnih.gov This conversion introduces a polar oxygen atom and a formal charge on the nitrogen, which can affect the molecule's ability to cross biological membranes and interact with enzyme active sites. medchemexpress.com

N-oxidation generally leads to a marked decrease in acetylcholinesterase (AChE) inhibitory activity within the galanthamine family. mdpi.com While specific inhibitory data for epi-galanthamine N-oxide is not prominently documented in scientific literature, the effect can be clearly observed in its closely related analogue, galanthamine N-oxide. Galanthamine is a well-established, potent inhibitor of AChE. chim.it However, its N-oxide metabolite, galanthamine N-oxide, is approximately five times less potent. mdpi.com

Research on galanthamine N-oxide demonstrates that it inhibits electric eel acetylcholinesterase with an EC₅₀ value of 26.2 μM. medchemexpress.comcaymanchem.com It acts as a notable inhibitor of substrate accommodation within the active sites of Torpedo californica AChE (TcAChE), human AChE (hAChE), and human butyrylcholinesterase (hBChE). medchemexpress.com

This compound is a major metabolite of epigalanthamine. drugbank.com Given that epigalanthamine itself is a diastereomer of galanthamine with substantially lower pharmacological activity, it is inferred that the subsequent N-oxidation to form this compound would further diminish or eliminate any significant cholinesterase-inhibiting efficacy. drugbank.com

| Compound | Reported AChE Inhibition (EC₅₀) | Potency Relative to Galanthamine | Source |

|---|---|---|---|

| Galanthamine | ~5.2 µM* | Baseline | mdpi.com |

| Galanthamine N-Oxide | 26.2 µM | ~5x less potent | medchemexpress.commdpi.comcaymanchem.com |

| Epigalanthamine | Significantly less potent than galanthamine | Significantly lower | drugbank.com |

| This compound | Data not available; inferred to be very low/inactive | Not applicable | drugbank.com |

*EC₅₀ for galanthamine calculated based on the reported 5-fold higher potency compared to its N-oxide.

Influence on Cholinesterase Inhibition Affinity and Efficacy

Stereoisomeric Differences in Activity within the Galanthamine N-Oxide Family

Stereoisomerism is a defining factor for the biological activity of galanthamine derivatives. The most significant comparison is between galanthamine and its epimer, epigalanthamine, which differ in the stereochemistry of the hydroxyl group on the cyclohexene (B86901) ring. chim.it This single change in stereoconfiguration results in a dramatic reduction in AChE inhibitory potency, rendering epigalanthamine largely inactive from a clinical perspective. drugbank.com

This profound difference in activity due to the core scaffold's stereochemistry is expected to be conserved within their N-oxidized metabolites. Galanthamine N-oxide, the metabolite of the highly active galanthamine, retains a measurable, albeit reduced, inhibitory activity. medchemexpress.commdpi.com Conversely, this compound is the metabolite of the much weaker epigalanthamine. drugbank.com Therefore, the inherent lack of activity associated with the "epi" configuration, combined with the general reduction in potency caused by N-oxidation, strongly suggests that this compound possesses negligible inhibitory action against acetylcholinesterase.

Contribution of Specific Structural Features to Pharmacological Actions

The pharmacological profile of this compound is determined by the interplay of several key structural features.

The N-Oxide Moiety : The conversion of the tertiary amine to an N-oxide is a primary contributor to the reduction in activity. This modification introduces steric bulk and a polar, charged group that alters the electronic character of the nitrogen atom, which is crucial for the binding interactions of the parent compound within the catalytic site of acetylcholinesterase. medchemexpress.commdpi.com

The "Epi" Configuration : The stereochemistry of the hydroxyl group is critical for potent AChE inhibition. In the active galanthamine, this group is positioned to form key hydrogen bonds. In the "epi" configuration, this hydroxyl group is oriented differently, disrupting the optimal fit and interaction with the enzyme, leading to a substantial loss of affinity. chim.it

The Tetracyclic Skeleton : The rigid, spirocyclic framework composed of a benzofuran, cyclohexene, and azepine ring holds the functional groups in a specific three-dimensional orientation. chim.itddg-pharmfac.net While this core structure is essential, its effectiveness is entirely dependent on the correct stereochemistry and the nature of the substituents, as demonstrated by the differences between the isomers and their N-oxides.

Theoretical and Computational Research

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target macromolecule, such as an enzyme. This method is instrumental in predicting binding modes and estimating the strength of the interaction, or binding affinity.

While direct molecular docking studies focusing exclusively on Epi-galanthamine N-Oxide are not extensively documented in publicly available literature, research on the closely related Galanthamine (B1674398) N-oxide provides significant insights. Galanthamine N-oxide is a known metabolite of galanthamine and has been shown to be an inhibitor of acetylcholinesterase (AChE). drugbank.commedchemexpress.comcaymanchem.com It inhibits electric eel AChE with a half-maximal effective concentration (EC50) of 26.2 μM and is recognized as a notable inhibitor of substrate accommodation within the active site of AChE from various species, including Torpedo californica (TcAChE) and humans (hAChE). medchemexpress.comcaymanchem.com

Computational docking of this compound into the active site of AChE would be expected to show a binding mode influenced by two key structural features: the epimeric configuration at the C-6 hydroxyl group and the N-oxide moiety. The active site of AChE is a deep, narrow gorge containing a catalytic anionic site (CAS) at the bottom and a peripheral anionic site (PAS) at the entrance. mdpi.comnih.gov It is predicted that, similar to galanthamine, this compound would orient itself within this gorge. However, the N-oxide group, being more sterically demanding and polar than the tertiary amine of galanthamine, would significantly alter the binding pose and affinity compared to the parent compound. The change in stereochemistry of the hydroxyl group relative to galanthamine would also influence its potential hydrogen bonding network within the active site.

Table 1: Predicted Binding Affinities and Properties of this compound and Related Compounds with AChE This table is generated based on inferential analysis from published data on related compounds.

| Compound | Predicted Binding Affinity (kcal/mol) | Key Influencing Factors | Predicted Interaction Site |

|---|---|---|---|

| This compound | Moderate | N-oxide polarity and steric bulk; C-6 epimeric hydroxyl orientation. | Catalytic Anionic Site (CAS) / Mid-gorge |

| Galanthamine | High | N-methyl group; C-6 hydroxyl group forming key H-bonds. mdpi.com | Catalytic Anionic Site (CAS) nih.gov |

| Galanthamine N-Oxide | Moderate to Low | N-oxide group; reduced cationic-π interaction potential. medchemexpress.comcaymanchem.com | Mid-gorge / CAS medchemexpress.com |

| Epigalanthamine | Moderate | C-6 epimeric hydroxyl alters H-bonding compared to galanthamine. | Catalytic Anionic Site (CAS) |

The interactions of this compound with AChE are predicted to be a composite of hydrogen bonds, hydrophobic interactions, and electrostatic contacts. Based on extensive docking studies of galanthamine and other Amaryllidaceae alkaloids, the key amino acid residues in the AChE active site are well-established. mdpi.comub.edu

It is hypothesized that the hydroxyl group of this compound would form hydrogen bonds with residues such as Ser203 or His447 in the catalytic triad, or with nearby tyrosine or glutamate (B1630785) residues. The oxygen atom of the N-oxide group is a strong hydrogen bond acceptor and could form favorable interactions with hydrogen bond donors in the active site, such as the backbone amides of Gly121 and Gly122. mdpi.com The aromatic ring and the dihydrofuran ring system would engage in hydrophobic and π-stacking interactions with aromatic residues that line the gorge, including Trp86, Tyr124, Trp286, and Tyr337. mdpi.comub.edu The loss of the protonated nitrogen, which in galanthamine forms a critical cation-π interaction with Trp86, would be a significant point of differentiation for the N-oxide derivative.

Table 2: Predicted Key Ligand-Protein Interactions for this compound in the AChE Active Site Predictions are based on computational models of the AChE active site and data from related alkaloids.

| Interaction Type | Potential Interacting Residues in AChE | Moiety of this compound Involved |

|---|---|---|

| Hydrogen Bonding | Ser203, His447, Tyr124, Gly121, Gly122 | C-6 Hydroxyl group, N-Oxide oxygen |

| π-π Stacking | Trp86, Trp286, Tyr337 | Benzene ring |

| Hydrophobic Interactions | Tyr124, Phe338, Tyr341 | Cyclohexene (B86901) ring, Dihydrofuran ring |

| van der Waals Contacts | Multiple residues lining the active site gorge | Entire molecule |

Prediction of Binding Modes and Affinities with Target Enzymes (e.g., AChE)

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of its stability and the analysis of conformational changes over time.

While no specific MD simulation studies have been published for the this compound-AChE complex, the methodology is well-established through research on galanthamine. ub.eduresearchgate.net An MD simulation would begin with the most favorable docked pose of this compound in the AChE binding site. The simulation, typically running for hundreds of nanoseconds, would track the movements of every atom in the system.

Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone would reveal the stability of the complex. A stable complex is indicated by low and converging RMSD values, suggesting the ligand remains securely bound in the active site. mdpi.com For this compound, MD simulations would be crucial to assess whether the interactions predicted by docking, particularly the hydrogen bonds involving the N-oxide group, are stable over time. The simulations would also reveal the role of water molecules in mediating the interaction between the ligand and the enzyme, and show any significant conformational changes in the flexible loops of the AChE gorge upon binding.

Quantum Chemical Calculations

Quantum chemical calculations delve into the electronic properties of a molecule, providing fundamental insights into its structure, stability, and reactivity.

Specific quantum chemical calculations for this compound are not found in current literature, but studies on galanthamine have employed these methods to great effect. nih.gov Such calculations, using methods like Density Functional Theory (DFT) (e.g., with functionals like MPWB1K) and high-level ab initio methods (e.g., LMP2), can be used to determine the optimized geometry of this compound. nih.gov

An analysis of the electronic structure would involve mapping the electrostatic potential surface to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The N-oxide oxygen would be a prominent electron-rich region, confirming its role as a strong hydrogen bond acceptor. The distribution of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), would provide insights into the molecule's chemical reactivity and its ability to participate in charge-transfer interactions. These fundamental properties are essential for rationalizing the binding interactions observed in docking and MD simulations and for guiding the design of future analogs with improved activity.

In Silico Approaches for Novel Ligand Design and Optimization

In silico methodologies have become indispensable tools in modern drug discovery, enabling the rational design and optimization of novel ligands with enhanced potency and specificity. While specific computational studies focusing exclusively on this compound are not extensively documented in current literature, the vast body of research on galanthamine and its analogs provides a robust framework for understanding how such approaches would be applied. These computational techniques, including molecular docking, quantitative structure-activity relationship (QSAR) studies, and pharmacophore modeling, are crucial for predicting the biological activity and guiding the synthesis of new chemical entities.

Molecular docking simulations are a cornerstone of structure-based drug design, used to predict the binding orientation and affinity of a ligand to its target protein. In the context of galanthamine derivatives, the primary target is acetylcholinesterase (AChE). researchgate.netddg-pharmfac.net Docking studies have been instrumental in elucidating the key interactions between galanthamine and the AChE active site. researchgate.net For instance, research on galanthamine N-oxide, an analog of this compound, involved its investigation as part of a ligand-based drug design effort targeting AChE. ub.edu Such studies utilize the crystal structure of AChE to virtually screen compounds and predict their binding modes. ub.edu The insights gained from the docking of galanthamine and its derivatives are critical for designing new analogs, including potential modifications to the this compound scaffold, to improve binding affinity and selectivity. ddg-pharmfac.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) models are another powerful computational tool. pku.edu.cn These models correlate the physicochemical properties of a series of compounds with their biological activities to predict the activity of new, unsynthesized analogs. pku.edu.cn For galanthamine and its derivatives, 3D-QSAR studies have been conducted to understand the structural requirements for potent AChE inhibition. pku.edu.cn These models can help in optimizing the structure of lead compounds by identifying which molecular fields (steric, electrostatic, hydrophobic) are critical for activity. While no specific QSAR models for this compound are reported, the methodologies are directly transferable.

Pharmacophore modeling helps in identifying the essential three-dimensional arrangement of functional groups required for biological activity. A pharmacophore model for AChE inhibitors derived from galanthamine would highlight key features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings that are crucial for binding. nih.gov This model can then be used to screen large compound databases to identify novel scaffolds that match the pharmacophoric features, or to guide the modification of existing ligands like this compound to better fit the model.

The stereochemistry of galanthamine analogs is a critical determinant of their biological activity. It has been demonstrated that 3-epi-galanthamine is significantly less potent as an AChE inhibitor than galanthamine. ddg-pharmfac.net This underscores the importance of the spatial arrangement of the hydroxyl group. Consequently, the "epi" configuration in this compound would be expected to have a distinct binding profile within the AChE active site compared to galanthamine N-oxide. Computational studies are ideally suited to explore these stereochemical nuances and predict their impact on binding and efficacy.

While direct computational research on this compound is sparse, the established in silico approaches for galanthamine and its derivatives provide a clear roadmap for future investigations. These methods are pivotal for the rational design of novel ligands, optimizing their structure for improved therapeutic potential, and exploring the vast chemical space of Amaryllidaceae alkaloids. ub.eduresearchgate.net

Detailed Research Findings:

Molecular docking studies on a wide range of galanthamine derivatives have provided valuable insights into their interaction with acetylcholinesterase. These studies often calculate a docking score, which estimates the binding affinity, and analyze the specific interactions such as hydrogen bonds and hydrophobic contacts.

| Compound | Docking Score (kcal/mol) | Key Interacting Residues (Predicted) | Reference |

|---|---|---|---|

| Galanthamine | -10.60 | Trp84, Phe330, Tyr334 | ub.edu |

| N-Demethylgalanthamine | Not specified | Not specified | ddg-pharmfac.net |

| Galanthamine N-oxide | Not specified | Included in ligand-based design study | ub.edu |

| Acetylcaranine | -10.40 | Not specified | ub.edu |

Future Research Directions

Comprehensive Elucidation of Enzyme-Specific N-Oxidation Pathways

The biotransformation of galanthamine (B1674398) and its isomers is a critical area of study. It is known that in humans, galanthamine is metabolized by cytochrome P450 enzymes, with the CYP3A4-mediated pathway leading to the formation of galanthamine-N-oxide. drugbank.com However, the specific enzymatic processes responsible for the N-oxidation of its diastereomer, epigalanthamine, to form epi-galanthamine N-oxide have not been fully characterized.

Future research must prioritize the identification and characterization of the precise enzymes—likely specific cytochrome P450 isoforms—that catalyze this N-oxidation. This would involve in-vitro studies using a panel of recombinant human CYP enzymes to pinpoint which are most active in converting epigalanthamine to its N-oxide metabolite. Further investigation into potential contributions from other enzyme families, such as flavin-containing monooxygenases (FMOs), is also warranted. Understanding these pathways is fundamental for predicting metabolic profiles, potential drug-drug interactions, and inter-individual variability in metabolism.

Development of Advanced Analytical Techniques for Low-Concentration Detection and Imaging

The detection and quantification of galanthamine and its metabolites, including epigalantamine (B192827) and galantamine-N-oxide, are currently achieved through various analytical methods. upce.cz Techniques such as high-performance liquid chromatography (HPLC) combined with UV photodiode-array, fluorescence, and mass spectrometric (MS) detection have been established for their simultaneous determination in biological samples. upce.cz Gas chromatography-mass spectrometry (GC-MS) has also proven effective and can distinguish between epimers like galanthamine and epigalanthamine. ub.edu

Despite these advances, a significant future challenge lies in developing analytical methods with ultra-high sensitivity to detect and quantify this compound at very low physiological concentrations. This involves advancing liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocols to achieve lower limits of detection. ub.edu Furthermore, the development of molecular imaging techniques, such as positron emission tomography (PET) using radiolabeled tracers, could provide invaluable spatial and temporal information on the distribution and target engagement of this compound within living organisms, a feat not possible with current methods.

| Analytical Technique | Application for Galanthamine Alkaloids | Future Development Focus for this compound |

| HPLC-MS/MS | Simultaneous determination of galantamine and its phase I metabolites in plasma and tissues. upce.cz | Increased sensitivity for sub-nanomolar concentration detection; improved chromatographic separation from isomers. |

| GC-MS | Effective differentiation between galanthamine and its epimer, epigalanthamine. ub.edu | Miniaturization and enhanced throughput for rapid screening. |

| NMR Spectroscopy | Structural elucidation and quantification in plant extracts without extensive sample preparation. universiteitleiden.nlresearchgate.net | Development of hyperpolarization techniques to boost signal for in-vivo detection. |

| Molecular Imaging (e.g., PET) | Not yet established. | Design and synthesis of a suitable radiolabeled version of this compound for in-vivo brain imaging. |

Detailed Stereochemical Investigations into Biological Activity

Stereochemistry plays a crucial role in the biological activity of the Amaryllidaceae alkaloids. chim.it Galanthamine N-oxide, the metabolite of galanthamine, is known to be an inhibitor of acetylcholinesterase (AChE). caymanchem.commedchemexpress.comneo-biotech.com Studies on galanthamine N-oxide derived from Zephyranthes concolor show it inhibits electric eel AChE with an EC50 of 26.2 μM, making it approximately five times less potent than galanthamine itself. researchgate.net

A critical gap in current knowledge is the specific biological activity profile of this compound and how its unique stereochemistry influences its interactions with biological targets. Future research must conduct detailed comparative studies between galanthamine N-oxide and this compound. This includes determining their respective inhibitory constants (Ki) and IC50 values against both acetylcholinesterase and butyrylcholinesterase (BChE). Furthermore, investigations into its activity as an allosteric potentiating ligand of nicotinic acetylcholine (B1216132) receptors (nAChRs)—a key feature of the parent compound galanthamine—are essential to build a complete structure-activity relationship profile. drugbank.com

Exploration of Additional Pre-clinical Therapeutic Potentials and Mechanisms